molecular formula C21H21FN4O2S2 B2804277 4-tert-butyl-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392297-71-1

4-tert-butyl-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2804277
CAS No.: 392297-71-1
M. Wt: 444.54
InChI Key: KCEYIPXECOTJCU-UHFFFAOYSA-N
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Description

The compound 4-tert-butyl-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked carbamoyl methyl group and a 4-fluorophenyl moiety. The thiadiazole ring, containing two nitrogen and one sulfur atom, contributes to electronic properties and hydrogen-bonding capabilities, making it relevant in medicinal chemistry for targeting enzymes or receptors.

Properties

IUPAC Name

4-tert-butyl-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2S2/c1-21(2,3)14-6-4-13(5-7-14)18(28)24-19-25-26-20(30-19)29-12-17(27)23-16-10-8-15(22)9-11-16/h4-11H,12H2,1-3H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEYIPXECOTJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiadiazole derivatives. Compounds similar to 4-tert-butyl-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide have shown efficacy against viral infections such as dengue and influenza. For instance, derivatives containing the thiadiazole moiety have been reported to exhibit significant antiviral activity with IC50 values in the low micromolar range against various viruses .

Anticancer Properties

Thiadiazole compounds are recognized for their anticancer properties. Research indicates that they can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth and metastasis. The compound's structure suggests potential interactions with carbonic anhydrases, which are often overexpressed in tumors under hypoxic conditions . This interaction could be leveraged for developing targeted cancer therapies.

Antimicrobial Activity

The antimicrobial properties of 1,3,4-thiadiazole derivatives have been well-documented. Compounds similar to the one have demonstrated effectiveness against various bacterial strains, including resistant strains. The mechanism often involves inhibition of bacterial cell wall synthesis or protein synthesis pathways .

Case Studies

Study Application Findings
Study on antiviral activity of thiadiazole derivativesAntiviralDemonstrated significant activity against dengue virus with IC50 values < 5 µM .
Research on anticancer effectsAnticancerInhibition of tumor cell proliferation observed in vitro; potential targeting of carbonic anhydrases .
Antimicrobial efficacy assessmentAntimicrobialEffective against multiple bacterial strains; potential as a novel antibiotic .

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Spectral Comparison of Key Compounds
Compound Core Structure Substituents IR νC=S (cm⁻¹) IR νC=O (cm⁻¹) Reference
Target Compound 1,3,4-Thiadiazole 4-tert-butylbenzamide, 4-fluorophenylcarbamoylmethylsulfanyl ~1250* ~1670* -
Triazole [7–9] 1,2,4-Triazole 4-X-phenylsulfonyl, 2,4-difluorophenyl 1247–1255 Absent
SI112 () Pyrazole 4-tert-butylphenyl, 4-methoxyphenyl N/A ~1680
Oxadiazole () 1,3,4-Oxadiazole 4-chlorobenzylsulfanyl, toluenesulfonamide N/A 1665 (amide)

*Inferred based on analogous functional groups.

Q & A

Q. What are the standard synthetic routes for 4-tert-butyl-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide?

The compound is synthesized via multi-step organic reactions. Key steps include:

  • Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) to form the 1,3,4-thiadiazole core .
  • Sulfanyl group introduction : Reaction of the thiadiazole intermediate with a mercaptoacetamide derivative bearing the 4-fluorophenylcarbamoyl group, often using polar aprotic solvents (e.g., DMF) and bases like triethylamine .
  • Benzamide coupling : Amide bond formation between the tert-butyl-substituted benzoyl chloride and the amino group on the thiadiazole ring, typically under Schotten-Baumann conditions . Reaction progress is monitored via TLC or HPLC, with final purification by column chromatography .

Q. How is the structural integrity of the compound validated after synthesis?

Structural confirmation employs:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify functional groups (e.g., tert-butyl singlet at ~1.3 ppm, fluorophenyl aromatic signals) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and spatial arrangement, particularly for analogs with triazole or thiazole moieties .

Q. What preliminary assays are used to assess its biological activity?

  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .
  • Anticancer screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme inhibition : Fluorometric assays targeting enzymes like dihydrofolate reductase (DHFR) or cytochrome P450, given the sulfonamide and thiadiazole moieties’ affinity for active sites .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfanyl group incorporation?

Critical parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the mercaptoacetamide intermediate .
  • Temperature control : Maintaining 0–5°C during coupling prevents side reactions (e.g., oxidation of -SH to -S-S-) .
  • Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive sulfanyl intermediates . Yields improve from ~40% to >70% under optimized conditions .

Q. What strategies resolve contradictory bioactivity data across studies?

Discrepancies often arise from:

  • Structural analogs : Minor substituent changes (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) drastically alter target affinity. Comparative SAR studies using isosteric replacements are recommended .
  • Assay conditions : Variations in pH, serum content, or incubation time affect solubility and bioavailability. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) reduce variability .
  • Metabolic stability : Hepatic microsome assays (e.g., human/rat liver microsomes) assess whether rapid degradation explains inconsistent in vivo vs. in vitro results .

Q. How can computational methods enhance mechanistic studies of this compound?

  • Molecular docking : Predict binding modes to targets like DHFR or tubulin using software (e.g., AutoDock Vina) and crystal structures from the PDB .
  • MD simulations : Analyze stability of ligand-target complexes over 100+ ns trajectories to identify critical interactions (e.g., hydrogen bonds with thiadiazole sulfur) .
  • QSAR modeling : Correlate electronic descriptors (e.g., LogP, HOMO/LUMO) with bioactivity to guide structural optimization .

Q. What analytical techniques quantify degradation products under physiological conditions?

  • HPLC-MS/MS : Monitors hydrolytic degradation (e.g., amide bond cleavage) in simulated gastric fluid (pH 1.2) or phosphate buffer (pH 7.4) .
  • LC-TOF : Identifies oxidation products (e.g., sulfoxide/sulfone formation) using high-resolution mass accuracy .
  • Stability-indicating assays : Forced degradation studies (heat, light, oxidation) followed by peak purity analysis ensure method specificity .

Methodological Notes

  • Key references : PubChem (Evidences 5, 18), peer-reviewed synthesis protocols (Evidences 6, 12), and mechanistic studies (Evidences 3, 15) form the evidence base.
  • Advanced tools : X-ray crystallography () and in silico modeling () are prioritized for structural and mechanistic insights.

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